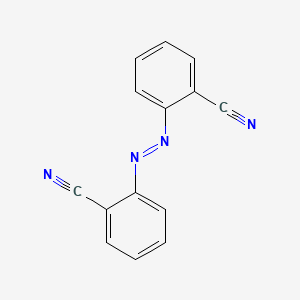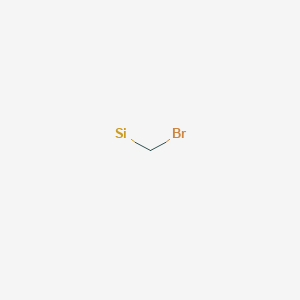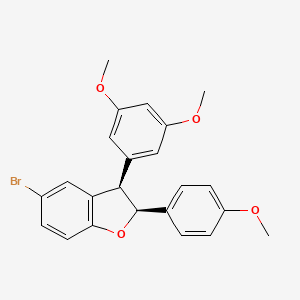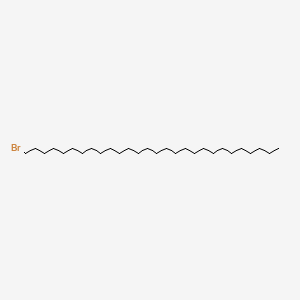
Chlorosulfuric acid, phenyl ester
描述
Chlorosulfuric acid, phenyl ester, also known as phenyl chlorosulfate, is an organic compound with the formula C6H5OSO2Cl. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its strong sulfonating and chlorosulfonating properties, making it a valuable reagent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Chlorosulfuric acid, phenyl ester can be synthesized through the reaction of phenol with chlorosulfuric acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C6H5OH+ClSO3H→C6H5OSO2Cl+H2O
This reaction requires careful handling due to the corrosive nature of chlorosulfuric acid and the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of phenol to chlorosulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester.
化学反应分析
Types of Reactions
Chlorosulfuric acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form phenol and sulfuric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Sulfonation: Acts as a sulfonating agent, introducing sulfonic acid groups into organic molecules.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Sulfonation: Organic substrates that require sulfonation, often under controlled temperature conditions.
Major Products Formed
Hydrolysis: Phenol and sulfuric acid.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Sulfonation: Sulfonated organic compounds.
科学研究应用
Chlorosulfuric acid, phenyl ester is used in several scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonic acid groups into organic molecules.
Pharmaceuticals: In the synthesis of sulfonamide drugs and other pharmaceutical intermediates.
Materials Science: In the modification of polymers and other materials to introduce sulfonic acid functionalities.
Analytical Chemistry: As a derivatizing agent for the analysis of phenolic compounds.
作用机制
The mechanism of action of chlorosulfuric acid, phenyl ester involves the electrophilic attack of the sulfur atom on nucleophilic sites in organic molecules. The chlorine atom in the ester is a good leaving group, facilitating nucleophilic substitution reactions. The sulfonic acid group introduced by this compound can participate in various chemical interactions, enhancing the reactivity and functionality of the target molecules.
相似化合物的比较
Chlorosulfuric acid, phenyl ester can be compared with other sulfonating agents such as:
Sulfuryl chloride (SO2Cl2): Another chlorosulfonating agent but with different reactivity and applications.
Sulfuric acid (H2SO4): A strong acid used for sulfonation but lacks the chlorosulfonating capability.
Chlorosulfonic acid (ClSO3H): The parent compound of this compound, used for direct sulfonation and chlorosulfonation.
Uniqueness
This compound is unique due to its ability to introduce both sulfonic acid and chlorine functionalities into organic molecules, making it a versatile reagent in organic synthesis.
Similar Compounds
- Sulfuryl chloride (SO2Cl2)
- Sulfuric acid (H2SO4)
- Chlorosulfonic acid (ClSO3H)
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
chlorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHEDNNWSJZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446036 | |
| Record name | Phenylchlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16475-29-9 | |
| Record name | Phenylchlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl chloranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B3048267.png)

![5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B3048271.png)








